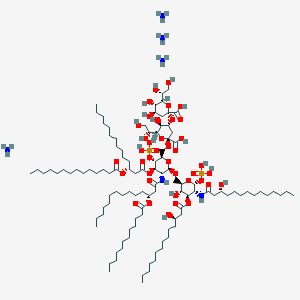
Kdo2-Lipid A ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Kdo2-Lipido A amonio es un lipopolisacárido químicamente definido con una potente actividad endotóxica. Es un agonista selectivo y potente del receptor tipo Toll 4 (TLR4), que juega un papel crucial en la respuesta inmunitaria. Este compuesto se deriva del lipopolisacárido de bacterias Gram-negativas y es conocido por su capacidad para estimular la liberación de factor de necrosis tumoral (TNF) y prostaglandina E2 (PGE2) .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación del Kdo2-Lipido A amonio involucra una serie de pasos enzimáticos. La biosíntesis de Kdo2-Lipido A en bacterias como Escherichia coli involucra nueve pasos enzimáticos, comenzando con la formación de lipido A y la adición de ácido 3-desoxi-D-mano-octulosonico (Kdo). Las enzimas involucradas incluyen LpxA, LpxC, LpxD, LpxH, LpxB, LpxK, KdtA, LpxL y LpxM .
Métodos de Producción Industrial
La producción industrial del Kdo2-Lipido A amonio normalmente involucra la extracción y purificación de cultivos bacterianos. Por ejemplo, el Kdo2-Lipido A se puede extraer de un mutante de Escherichia coli deficiente en heptoso y purificar utilizando técnicas cromatográficas como sílice, DEAE-celulosa y resina de fase reversa C18 .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Kdo2-Lipido A amonio principalmente experimenta reacciones relacionadas con su función como endotoxina. Estas incluyen interacciones con receptores inmunitarios como TLR4, lo que lleva a la liberación de citoquinas como TNF y PGE2 .
Reactivos y Condiciones Comunes
Las reacciones que involucran el Kdo2-Lipido A amonio típicamente ocurren bajo condiciones fisiológicas, ya que interactúa con células inmunitarias. La actividad del compuesto se reduce significativamente en células deficientes en TLR4, lo que indica la especificidad de su acción .
Principales Productos Formados
Los principales productos formados a partir de las reacciones que involucran el Kdo2-Lipido A amonio son citoquinas, incluyendo TNF y PGE2, las cuales son mediadoras cruciales de la respuesta inmunitaria .
Aplicaciones Científicas De Investigación
El Kdo2-Lipido A amonio tiene varias aplicaciones de investigación científica:
Inmunología: Se utiliza para estudiar la activación de la respuesta inmunitaria a través de TLR4 y la posterior liberación de citoquinas
Desarrollo de Vacunas: El Kdo2-Lipido A modificado estructuralmente o las bacterias modificadas genéticamente que expresan este compuesto se investigan como posibles vacunas y adyuvantes.
Investigación Antiinflamatoria: Los antagonistas de Kdo2-Lipido A/TLR4 se están estudiando por su potencial en intervenciones antiinflamatorias.
Mecanismo De Acción
El Kdo2-Lipido A amonio ejerce sus efectos actuando como un agonista de TLR4. Se une al complejo TLR4/proteína 2 de diferenciación mieloide (MD2), lo que lleva a la activación de las vías de señalización aguas abajo. Esta activación da como resultado la liberación de citoquinas proinflamatorias como TNF y PGE2, que juegan un papel crucial en la respuesta inmunitaria .
Comparación Con Compuestos Similares
Compuestos Similares
Lipido A: El componente principal de los lipopolisacáridos en bacterias Gram-negativas, similar en estructura al Kdo2-Lipido A.
Lipido A Monofosforilado: Un derivado de lipido A con toxicidad reducida, utilizado como adyuvante en vacunas.
Análogos Sintéticos de Lipido A: Diseñados para imitar la estructura y función del lipido A natural, utilizados en investigación y aplicaciones terapéuticas.
Unicidad
El Kdo2-Lipido A amonio es único debido a su alta especificidad para TLR4 y su potente actividad endotóxica. A diferencia de otros derivados de lipido A, conserva la actividad endotóxica completa, lo que lo convierte en una herramienta valiosa para estudiar respuestas inmunitarias y desarrollar intervenciones terapéuticas .
Propiedades
Fórmula molecular |
C110H214N6O39P2 |
|---|---|
Peso molecular |
2306.8 g/mol |
Nombre IUPAC |
azane;(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C110H202N2O39P2.4H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2;;;;/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138);4*1H3/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-;;;;/m1..../s1 |
Clave InChI |
HBSUHPVFGADBOQ-RAJSAFOISA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N.N.N.N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



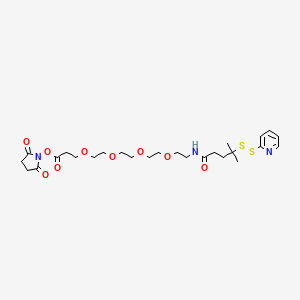
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
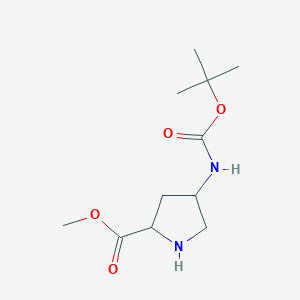

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
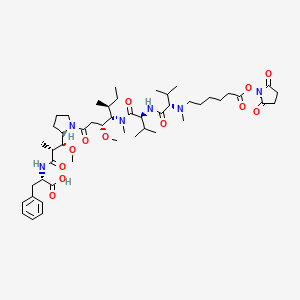
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)
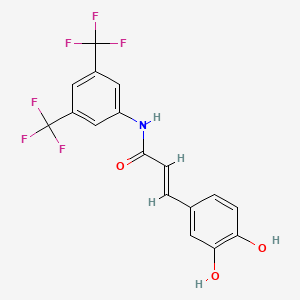
![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)

